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molecular formula C20H36N2O4 B8798200 N,N'-Bis(cyclohexyloxycarbonyl)-1,6-hexanediamine CAS No. 3066-64-6

N,N'-Bis(cyclohexyloxycarbonyl)-1,6-hexanediamine

Cat. No. B8798200
M. Wt: 368.5 g/mol
InChI Key: BQHPPENJOCUCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04594441

Procedure details

368 g of 1,6-bis-(cyclohexoxycarbonylamino)-hexane (1 mol) were dissolved in 1.5 l ethanol and heated for two hours at 230° C. in a 3 l autoclave. After cooling, the reaction mixture was separated from the excess ethanol and resultant cyclohexanol in a water jet vacuum. The reaction product was examined by high pressure liquid chromatography (HPLC). A yield of 240 g of 1,6-bis-(ethoxycarbonylamino)-hexane was produced corresponding to a yield of 92% of the theoretical yield.
Quantity
368 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH:17][C:18]([O:20][CH:21]2CCCC[CH2:22]2)=[O:19])=[O:9])CCCC[CH2:2]1>C(O)C>[CH2:21]([O:20][C:18]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][C:8]([O:7][CH2:1][CH3:2])=[O:9])=[O:19])[CH3:22]

Inputs

Step One
Name
Quantity
368 g
Type
reactant
Smiles
C1(CCCCC1)OC(=O)NCCCCCCNC(=O)OC1CCCCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated from the excess ethanol and resultant cyclohexanol in a water jet vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NCCCCCCNC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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